molecular formula C21H21N3O4S B5212389 5-acetyl-9,9-dimethyl-6-(5-nitrothiophen-2-yl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

5-acetyl-9,9-dimethyl-6-(5-nitrothiophen-2-yl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No.: B5212389
M. Wt: 411.5 g/mol
InChI Key: UASVTYKFERXVCW-UHFFFAOYSA-N
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Description

5-acetyl-9,9-dimethyl-6-(5-nitrothiophen-2-yl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazepine core fused with a thiophene ring and various functional groups such as acetyl and nitro groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Properties

IUPAC Name

5-acetyl-9,9-dimethyl-6-(5-nitrothiophen-2-yl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-12(25)23-15-7-5-4-6-13(15)22-14-10-21(2,3)11-16(26)19(14)20(23)17-8-9-18(29-17)24(27)28/h4-9,20,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASVTYKFERXVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-9,9-dimethyl-6-(5-nitrothiophen-2-yl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the condensation of an o-phenylenediamine with a suitable diketone under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cyclization reaction involving a thiophene precursor and the benzodiazepine intermediate.

    Functional Group Modifications: The acetyl and nitro groups can be introduced through standard organic reactions such as acetylation and nitration, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-9,9-dimethyl-6-(5-nitrothiophen-2-yl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5-acetyl-9,9-dimethyl-6-(5-nitrothiophen-2-yl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its benzodiazepine core.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-acetyl-9,9-dimethyl-6-(5-nitrothiophen-2-yl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is primarily related to its interaction with specific molecular targets and pathways. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The presence of the nitrothiophene moiety may also contribute to its biological activity by interacting with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic effects.

    Nitrazepam: Another benzodiazepine with a nitro group, used for its hypnotic properties.

    Thiophene Derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.

Uniqueness

5-acetyl-9,9-dimethyl-6-(5-nitrothiophen-2-yl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is unique due to its combination of a benzodiazepine core with a nitrothiophene moiety, which imparts distinct chemical and biological properties

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